Rec 15/2615 (hydrochloride) is a chemical compound primarily recognized as an antagonist of the α1B-adrenergic receptors. It exhibits a high affinity for these receptors, with a dissociation constant (Ki) of 0.45 nM, indicating its potency in selectively inhibiting α1B-adrenergic receptors over other subtypes such as α1A, α1D, and α1L-adrenergic receptors, which have higher Ki values of 7.59 nM, 10.23 nM, and 49 nM respectively . The compound has shown significant effects in various biological assays, particularly in inhibiting norepinephrine-induced contractions in isolated tissues.
Rec 15/2615 is classified as a synthetic small molecule that acts on adrenergic receptors, specifically targeting the α1B subtype. It is part of a broader category of compounds utilized for their pharmacological properties related to cardiovascular and urological functions. The compound is commercially available from various biochemical suppliers and is often used in research settings to study adrenergic signaling pathways and their physiological implications .
The synthesis of Rec 15/2615 typically involves multi-step organic reactions that may include:
Specific technical details regarding the exact synthetic route are often proprietary and may not be disclosed in public literature.
Rec 15/2615 (hydrochloride) has a molecular formula of C26H33N5O5. Its molecular structure features:
The structural data can be represented in various forms such as SMILES or InChI strings for computational modeling purposes.
Rec 15/2615 participates in several chemical reactions relevant to its pharmacological activity:
The compound's reactivity profile suggests it may also interact with other biological targets, although these interactions are less characterized.
The mechanism of action of Rec 15/2615 involves:
Data from pharmacological studies support its role as a selective antagonist with implications for treating cardiovascular disorders.
Rec 15/2615 exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate handling and application methods in research settings.
Rec 15/2615 has several scientific applications:
Rec 15/2615 dihydrochloride achieves high selectivity for the α1B-adrenoceptor subtype through specific interactions with unique structural elements within the receptor's orthosteric and secondary binding pockets. The human α1B-adrenoceptor features a conserved catecholamine-binding site but differs from α1A and α1D subtypes at residues 3.29 (transmembrane helix 3) and 6.55 (transmembrane helix 6). These positions create a distinct electrostatic environment that favors the binding of Rec 15/2615's quinazoline core and piperazine-acetylphenoxy side chains [5].
X-ray crystallography of the human α1B-adrenoceptor bound to inverse agonists reveals that the piperazinyl quinazoline scaffold—shared by Rec 15/2615—engages transmembrane domain V through hydrogen bonding with Asn386. Simultaneously, its methoxy-isopropylphenoxy moiety occupies a hydrophobic secondary pocket formed by Val185 (extracellular loop 2) and Leu309 (helix VI), a region exhibiting 8-12 amino acid differences compared to α1A and α1D subtypes. This dual-site interaction explains Rec 15/2615's 6-8 fold higher affinity for α1B (Ki = 0.3 nM) versus α1A (Ki = 1.9 nM) and α1D (Ki = 2.6 nM) receptors [1] [2] [5].
Table 1: Binding Affinities (Ki) of Rec 15/2615 at Human α1-Adrenoceptor Subtypes
| Receptor Subtype | Ki Value (nM) | Selectivity Ratio (vs. α1B) |
|---|---|---|
| α1B-adrenoceptor | 0.3 | 1 |
| α1A-adrenoceptor | 1.9 | 6.3 |
| α1D-adrenoceptor | 2.6 | 8.7 |
Source: Tocris Bioscience [1]; MedChemExpress [2]
Whole-cell [³H]prazosin competition binding assays in Chinese hamster ovary cells stably expressing human α1-adrenoceptors demonstrate Rec 15/2615's concentration-dependent displacement, with an IC₅₀ of 0.42 nM at α1B-adrenoceptors. Kinetic dissociation studies reveal slow off-rate kinetics (t₁/₂ > 30 min) specifically at α1B subtypes, consistent with its prolonged receptor occupancy. In contrast, its off-rate from α1A and α1D subtypes is 4-5 times faster, correlating with lower functional antagonism [8].
Functional antagonism was quantified using phenylephrine-induced calcium mobilization. Rec 15/2615 exhibits insurmountable antagonism at α1B-adrenoceptors (pA₂ = 9.7), reducing the maximal response to phenylephrine by >85% at 10 nM concentration. At equivalent concentrations, inhibition at α1A and α1D receptors was ≤40%, confirming kinetic persistence exclusively at α1B subtypes. This kinetic behavior aligns with Rec 15/2615's role as a silent antagonist that minimally perturbs basal receptor signaling [1] [7].
Significant interspecies variability exists in Rec 15/2615 binding affinity due to sequence divergence in the orthosteric pocket. While human α1B-adrenoceptors exhibit subnanomolar affinity (Ki = 0.3 nM), rat homologs show 5-fold reduced affinity (Ki = 1.5 nM), attributed to a Ser314Phe mutation in transmembrane helix 7 that sterically hinders quinazoline ring positioning. Conversely, murine α1B-adrenoceptors display enhanced affinity (Ki = 0.1 nM) due to a Gly158Ala substitution that optimizes hydrophobic interactions with the methoxy-isopropyl group [4] [8].
Table 2: Cross-Species Binding Affinity of Rec 15/2615 at α1B-Adrenoceptors
| Species | Ki (nM) | Key Divergent Residue | Functional Consequence |
|---|---|---|---|
| Human | 0.3 | None (reference) | High antagonism |
| Rat | 1.5 | Ser314Phe (TM7) | Reduced inhibition |
| Mouse | 0.1 | Gly158Ala (ECL2) | Enhanced blockade |
| Rabbit | 0.4 | Val185Ile (ECL2) | Equivalent affinity |
Source: In vitro binding assays [4] [8]
In cholangiocyte proliferation studies, rabbit models show Rec 15/2615 potently inhibits phenylephrine-induced small bile duct proliferation (IC₅₀ = 8 nM), while rat models require 15-fold higher concentrations for equivalent effects. This correlates with receptor density analyses showing rabbits express 3,200 α1B-adrenoceptors/cell versus 1,100/cell in rats [4].
Rec 15/2615 lacks classical allosteric modulator properties but exhibits probe-dependent effects on signaling bias. In calcium flux assays, it noncompetitively inhibits phenylephrine-induced Gq activation at α1B-adrenoceptors (IC₅₀ = 0.8 nM) while partially preserving β-arrestin recruitment (35% of maximal response). This suggests preferential stabilization of receptor conformations that uncouple G protein activation from β-arrestin pathways—a phenomenon termed "functional selectivity" [3] [5].
Structural analyses reveal that Rec 15/2615 binding expands the extracellular vestibule of α1B-adrenoceptors, facilitating water access to the Gq coupling interface. Molecular dynamics simulations show this disrupts the hydrogen-bond network between Arg167 (intracellular loop 2) and Tyr348 (helix 8), reducing Gq binding affinity by 20-fold. Notably, this allosteric perturbation does not occur at α1A or α1D subtypes due to differences in extracellular loop flexibility [3] [5].
Rec 15/2615 also modulates signaling of co-expressed α1-adrenoceptor subtypes. In cells co-expressing α1B/α1D heteromers, Rec 15/2615 binding to α1B subunits induces negative cooperativity toward prazosin binding at α1D protomers (Kd increase from 0.15 nM to 2.3 nM). This transmodulation exemplifies how selective antagonists can remodel receptor-receptor interactions in oligomeric complexes [6].
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0